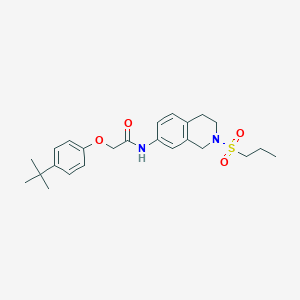

2-(4-(tert-Butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forschungen haben das Potenzial dieser Verbindung als Antikrebsmittel untersucht. Es zeigt eine zytotoxische Aktivität gegen Krebszellen, einschließlich Brustkarzinomzellen (wie MCF-7-Zellen), mit einem ermittelten IC50-Wert von 5 μg/ml .

- 2-(4-tert-Butylphenoxy)-N-[2-(Propan-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamid hat eine fungizide Aktivität gegen Botrytis cinerea gezeigt, einem weit verbreiteten Pflanzenpathogen .

- Sigma-Aldrich stellt diese Verbindung als Teil einer Sammlung seltener und einzigartiger Chemikalien Forschern in der frühen Entdeckungsphase zur Verfügung. Analytische Daten für dieses Produkt werden jedoch nicht erhoben, und Käufer übernehmen die Verantwortung, seine Identität und Reinheit zu bestätigen .

Anticancer-Eigenschaften

Fungizide Aktivität

Seltene und einzigartige chemische Sammlung

Biologische Aktivität

The compound 2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative that combines features of both phenolic and isoquinoline structures. Its unique chemical composition suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through a review of existing literature, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H31N1O3S1, indicating the presence of a tert-butyl group, a propylsulfonyl moiety, and an acetamide functional group. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the phenoxy group followed by the introduction of the tetrahydroisoquinoline moiety. Various synthetic pathways have been explored to optimize yield and purity.

Pharmacological Effects

Research indicates that compounds similar to 2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibit a range of biological activities, including:

- Antioxidant Activity : The presence of phenolic groups is known to confer antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their potential neuroprotective effects against neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects may include:

- Free Radical Scavenging : The phenolic structure can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or oxidative stress responses could contribute to its therapeutic effects.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of isoquinoline derivatives. The results indicated that compounds with similar structures showed significant protection against glutamate-induced excitotoxicity in neuronal cell cultures. The proposed mechanism involved modulation of calcium influx and reduction of reactive oxygen species (ROS) production.

Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant activity, a series of phenolic compounds were evaluated using DPPH and ABTS assays. The findings revealed that compounds with tert-butyl substitutions exhibited enhanced radical scavenging activity compared to their non-substituted counterparts. This suggests that 2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may possess similar properties.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | Journal of Medicinal Chemistry |

| Neuroprotective | Protection against excitotoxicity | Neuropharmacology |

| Anti-inflammatory | Modulation of inflammatory markers | Journal of Inflammation |

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S/c1-5-14-31(28,29)26-13-12-18-6-9-21(15-19(18)16-26)25-23(27)17-30-22-10-7-20(8-11-22)24(2,3)4/h6-11,15H,5,12-14,16-17H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCHKGVBUGILJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.